4-(prop-1-yn-1-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(prop-1-yn-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a propynyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-1-yn-1-yl)piperidine hydrochloride typically involves the alkylation of piperidine with a propynyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(prop-1-yn-1-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various alkyl or acyl derivatives of piperidine.
Scientific Research Applications
4-(prop-1-yn-1-yl)piperidine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(prop-1-yn-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This compound can also participate in various signaling pathways, affecting cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-(prop-2-yn-1-yl)piperidine hydrochloride: Similar in structure but with a different position of the triple bond.
4-(prop-2-yn-1-yloxy)piperidine hydrochloride: Contains an additional oxygen atom in the propynyl group.
Uniqueness
4-(prop-1-yn-1-yl)piperidine hydrochloride is unique due to the specific position of the triple bond in the propynyl group, which can influence its reactivity and interaction with molecular targets. This structural feature can lead to different biological activities and applications compared to its analogs .
Properties
CAS No. |
2763755-17-3 |
---|---|
Molecular Formula |
C8H14ClN |
Molecular Weight |
159.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.